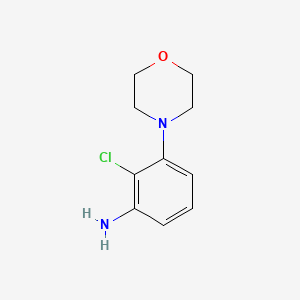
2-Chloro-3-(4-morpholinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-morpholin-4-ylaniline is an organic compound that belongs to the class of aromatic amines It features a chloro group and a morpholine ring attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-morpholin-4-ylaniline typically involves the nucleophilic substitution of a chloroaniline derivative with morpholine. One common method is the reaction of 2-chloro-3-nitroaniline with morpholine under reducing conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like iron powder or tin chloride.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-3-morpholin-4-ylaniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed amination reactions have been employed to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-morpholin-4-ylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like iron powder, tin chloride, or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to various substituted aniline derivatives .
Scientific Research Applications
2-chloro-3-morpholin-4-ylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-chloro-3-morpholin-4-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and morpholine ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-morpholin-4-ylaniline
- 4-chloro-3-morpholin-4-ylaniline
- 2-chloro-4-morpholin-4-ylaniline
Uniqueness
2-chloro-3-morpholin-4-ylaniline is unique due to the specific positioning of the chloro group and morpholine ring on the aniline core. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers. The presence of the morpholine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-3-morpholin-4-ylaniline |
InChI |
InChI=1S/C10H13ClN2O/c11-10-8(12)2-1-3-9(10)13-4-6-14-7-5-13/h1-3H,4-7,12H2 |
InChI Key |
YJBMUSKQVFLDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















